3-Nitrofluorene
CAS No.: 5397-37-5
Cat. No.: VC21154457
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5397-37-5 |
---|---|
Molecular Formula | C13H9NO2 |
Molecular Weight | 211.22 g/mol |
IUPAC Name | 3-nitro-9H-fluorene |
Standard InChI | InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 |
Standard InChI Key | CKAGNBSBBQJLCI-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Canonical SMILES | C1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Introduction
Chemical Identity and Structure
Molecular Structure and Formula
3-Nitrofluorene is an organic compound with the molecular formula C₁₃H₉NO₂ and a molecular weight of 211.22 g/mol . Structurally, it consists of a fluorene backbone (three fused rings including two benzene rings connected by a five-membered ring) with a nitro group (-NO₂) substituted at the 3-position . The compound's structure gives it unique chemical and physical properties that distinguish it from other fluorene derivatives.
IUPAC Nomenclature and Alternative Names
Chemical Identifiers
The compound is registered with the CAS number 5397-37-5 . Its unique identifiers include:
Identifier Type | Value |
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InChI | InChI=1S/C13H9NO2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2 |
InChIKey | CKAGNBSBBQJLCI-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2)N+[O-])C3=CC=CC=C31 |
DSSTox Substance ID | DTXSID40202263 |
Table 1: Chemical identifiers for 3-Nitrofluorene
Physical and Chemical Properties
Physical Properties
3-Nitrofluorene is a solid at room temperature with physical properties that make it suitable for various chemical applications. The compound possesses a relatively high lipophilicity as indicated by its XLogP3 value of 3.7 , suggesting limited water solubility but good solubility in organic solvents.
The key physical properties of 3-nitrofluorene are summarized in the following table:
Property | Value | Method |
---|---|---|
Molecular Weight | 211.22 g/mol | Computed by PubChem 2.2 |
XLogP3 | 3.7 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 211.063328530 Da | Computed by PubChem 2.2 |
Table 2: Physical properties of 3-Nitrofluorene
Chemical Properties
The nitro group in 3-nitrofluorene plays a significant role in its chemical behavior. As an electron-withdrawing group, the nitro substituent affects the electron distribution throughout the fluorene backbone, making the compound an effective electron acceptor . This property is particularly important when considering the compound's potential applications in chemical synthesis and materials science.
Notable chemical properties include:
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Electron-accepting capability due to the electron-withdrawing nitro group
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Potential for charge transfer interactions with electron-donating groups
Spectroscopic Characteristics
Mass Spectrometry
Mass spectrometry data for 3-nitrofluorene reveals characteristic fragmentation patterns that can be used for its identification and analysis. According to GC-MS data, the three most prominent m/z peaks are:
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Top peak: m/z 165
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Second highest: m/z 211 (corresponding to the molecular weight)
This fragmentation pattern is consistent with the structure of 3-nitrofluorene, with the molecular ion peak at m/z 211 and fragment ions resulting from the loss of various groups from the molecule.
Chemical Reactivity and Applications
General Reactivity Patterns
The reactivity of 3-nitrofluorene is largely influenced by the presence of the nitro group, which can undergo various transformations including reduction to form amino derivatives. Additionally, the methylene group at position 9 of the fluorene skeleton possesses a certain degree of acidity, which can be exploited in various synthetic applications.
Related Compounds and Structural Analogues
Fluorene Derivatives
3-Nitrofluorene belongs to the larger family of fluorene derivatives, which includes:
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Unsubstituted fluorene (C₁₃H₁₀)
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Other mononitro fluorenes (e.g., 2-nitrofluorene)
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Polynitrofluorenes (di-, tri-, and tetranitrofluorenes)
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Fluorenones (oxidized derivatives of fluorene)
These compounds share the basic fluorene skeleton but differ in their substitution patterns, resulting in varied chemical and physical properties.
Nitrofluoranthenes
It is important to distinguish 3-nitrofluorene from compounds with similar names but different structures, such as 3-nitrofluoranthene (C₁₆H₉NO₂) . While both compounds contain a nitro group, their core structures differ significantly:
Property | 3-Nitrofluorene | 3-Nitrofluoranthene |
---|---|---|
Molecular Formula | C₁₃H₉NO₂ | C₁₆H₉NO₂ |
Molecular Weight | 211.22 g/mol | 247.25 g/mol |
Basic Structure | Fluorene core | Fluoranthene core |
CAS Number | 5397-37-5 | 892-21-7 |
Table 3: Comparison between 3-Nitrofluorene and 3-Nitrofluoranthene
Polynitrofluorenes as Electron Acceptors
More heavily nitrated fluorenes, such as trinitrofluorene and tetranitrofluorene, have been extensively studied for their electronic properties. These compounds exhibit characteristic absorption bands in the near-infrared region, making them useful in the design of push-pull dyes . The electron-accepting capability increases with the number of nitro groups attached to the fluorene skeleton.
Compounds such as 2,4,5,7-tetranitrofluorene (TNF) exhibit strong electron-accepting properties that enable them to form charge transfer complexes with various electron donors . These interactions have been exploited in the development of electronic materials and photoconductivity sensitizers.
Research Applications and Significance
Use in Electron Donor-Acceptor Systems
While specific research on 3-nitrofluorene is limited in the provided search results, polynitrofluorenes generally have been investigated for their role in electron donor-acceptor systems. These systems are fundamental to various applications in materials science and organic electronics.
Nitrofluorene derivatives can act as effective electron acceptors when paired with appropriate electron donors, resulting in charge transfer complexes with unique optical and electronic properties . This donor-acceptor interaction has been exploited in the design of functional materials for various applications.
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